molecular formula C22H19N3O3 B4626996 2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

Cat. No. B4626996
M. Wt: 373.4 g/mol
InChI Key: SHBMWFCPRQNSTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of structurally related compounds involves complex organic reactions that provide a foundation for synthesizing the target compound. For example, the synthesis of various benzamide derivatives and pyridine-based compounds has been extensively studied. The one-pot synthesis approach for oxazolo[4,5-b]pyridine derivatives involves mild, catalyzed reactions that highlight the potential methods for synthesizing similar complex molecules (Horacio Briseño-Ortega et al., 2018). Additionally, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a potential PET agent implies a multi-step process with specific yields, demonstrating the complexity and precision required in synthesizing such compounds (Min Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, has been determined using techniques like X-ray diffraction and FT-IR spectroscopy. These studies reveal intricate details about bond lengths, angles, and overall molecular geometry, which are crucial for understanding the behavior and reactivity of complex organic molecules (M. K. Gumus et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds can shed light on how "2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide" might behave under various conditions. For instance, the study of oxazol-5(4H)-ones and their synthesis of oxazolo[5,4-b]pyridines indicates specific reactions and conditions suitable for creating such complex structures (M. Gelmi et al., 1992).

Physical Properties Analysis

Understanding the physical properties of complex organic compounds is essential for determining their suitability for various applications. While specific data on "2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide" was not found, studies on related molecules highlight the importance of properties like melting points, solubility, and crystal structure in determining the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of related compounds, including reactivity with other chemicals, stability under different conditions, and the ability to undergo specific reactions, are crucial for understanding the potential utility of "2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide." For example, the synthesis and reactivity of oxazolo[4,5-b]pyridines and their derivatives under various conditions offer insights into how similar compounds might be modified or utilized in chemical synthesis (Iraj Mohammadpoor-Baltork et al., 2007).

Scientific Research Applications

Novel Heterocyclic Systems

  • Research into novel annulated products from aminonaphthyridinones showcases the exploration of new heterocyclic systems, revealing typical reactivity patterns and offering potential for diverse applications in medicinal chemistry and material science (Deady & Devine, 2006).

Optical Properties and Organic Semiconductors

  • A study on the synthesis, structural characterization, and photophysical properties of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines indicates potential applications of such compounds as organic semiconductors due to their interesting optical properties (Briseño-Ortega et al., 2018).

Molecular Structure and Surface Analysis

  • Investigations into the molecular structure and surface properties (MEP, Hirshfeld) of compounds like 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine highlight the importance of theoretical and experimental analysis in understanding compound behaviors (Gumus et al., 2018).

Potential Biological Activities

  • Studies on various heterocyclic compounds, including those with the oxazolo[4,5-b]pyridine moiety, have focused on their potential biological activities, such as antimicrobial, antifungal, and antiproliferative effects. These investigations underscore the relevance of such compounds in developing new therapeutic agents (Patel & Patel, 2015).

properties

IUPAC Name

2-methoxy-3-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-14-5-3-6-17(19(14)27-2)21(26)24-13-15-8-10-16(11-9-15)22-25-20-18(28-22)7-4-12-23-20/h3-12H,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBMWFCPRQNSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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